![molecular formula C13H17ClO3 B14489529 1-[(4-Chlorobut-2-en-1-yl)oxy]-2,4-dimethoxy-3-methylbenzene CAS No. 65480-95-7](/img/structure/B14489529.png)
1-[(4-Chlorobut-2-en-1-yl)oxy]-2,4-dimethoxy-3-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Chlorobut-2-en-1-yl)oxy]-2,4-dimethoxy-3-methylbenzene is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzene ring substituted with a 4-chlorobut-2-en-1-yloxy group, two methoxy groups, and a methyl group. Its distinct molecular arrangement makes it a subject of interest in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Chlorobut-2-en-1-yl)oxy]-2,4-dimethoxy-3-methylbenzene typically involves the reaction of 2,4-dimethoxy-3-methylphenol with 4-chlorobut-2-en-1-ol in the presence of a suitable base, such as potassium carbonate, under reflux conditions. The reaction proceeds through the formation of an ether linkage between the phenol and the alcohol, resulting in the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-[(4-Chlorobut-2-en-1-yl)oxy]-2,4-dimethoxy-3-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The chlorobut-2-en-1-yloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or alkanes.
Substitution: Compounds with different functional groups replacing the chlorobut-2-en-1-yloxy group.
Aplicaciones Científicas De Investigación
1-[(4-Chlorobut-2-en-1-yl)oxy]-2,4-dimethoxy-3-methylbenzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[(4-Chlorobut-2-en-1-yl)oxy]-2,4-dimethoxy-3-methylbenzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[(4-Chlorobut-2-yn-1-yl)oxy]-2,4-dimethoxy-3-methylbenzene
- 1-[(4-Chlorobut-2-en-1-yl)oxy]-2,4-dimethoxybenzene
- 1-[(4-Chlorobut-2-en-1-yl)oxy]-3-methylbenzene
Uniqueness
1-[(4-Chlorobut-2-en-1-yl)oxy]-2,4-dimethoxy-3-methylbenzene is unique due to the presence of both methoxy and methyl groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This distinct structure sets it apart from similar compounds and contributes to its specific properties and applications.
Propiedades
Número CAS |
65480-95-7 |
|---|---|
Fórmula molecular |
C13H17ClO3 |
Peso molecular |
256.72 g/mol |
Nombre IUPAC |
1-(4-chlorobut-2-enoxy)-2,4-dimethoxy-3-methylbenzene |
InChI |
InChI=1S/C13H17ClO3/c1-10-11(15-2)6-7-12(13(10)16-3)17-9-5-4-8-14/h4-7H,8-9H2,1-3H3 |
Clave InChI |
FIERBAAREIDGNA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1OC)OCC=CCCl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


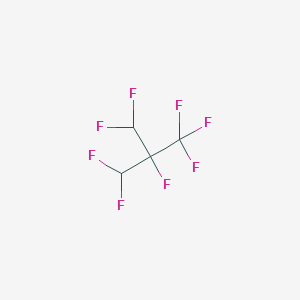
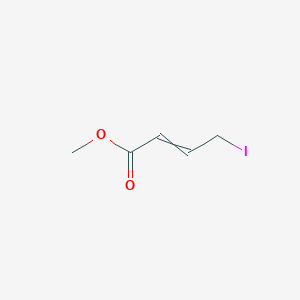
![4-[2-(4-Butylphenyl)ethenyl]benzonitrile](/img/structure/B14489462.png)
![9-(3-Chloro-3-methyl-2-oxobutoxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14489465.png)
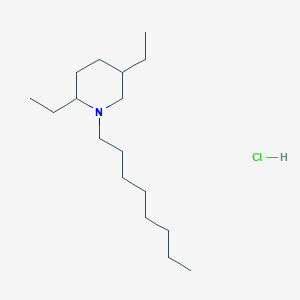

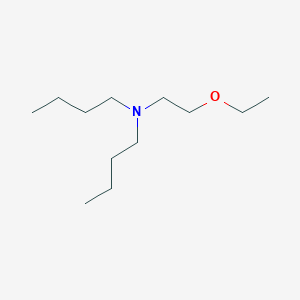
![2',6-Dimethyl[1,1'-biphenyl]-2,4'-diol](/img/structure/B14489499.png)

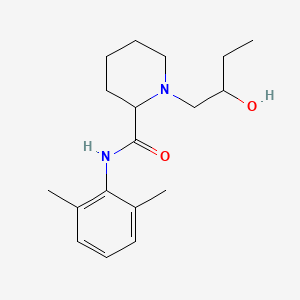



![N~1~,N~3~-Bis[2-(3,4-dimethoxyphenyl)ethyl]propanediamide](/img/structure/B14489540.png)
